3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-6-18-23-21-19(20(25)16-7-4-5-8-17(16)28-21)22(26)24(18)13-14-9-11-15(27-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORWKQTBIWBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiochromene Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with sulfur to form the thiochromene ring.
Introduction of the Pyrimidine Moiety: The thiochromene intermediate is then reacted with a suitable pyrimidine precursor, such as a 2-aminopyrimidine, under acidic or basic conditions to form the fused thiochromeno[2,3-d]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its pharmacological properties. Studies have shown its potential as an anti-inflammatory agent, possibly due to its ability to inhibit key enzymes involved in the inflammatory response. Additionally, its anticancer properties are being explored, particularly its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds. Its antimicrobial properties also make it a candidate for use in the formulation of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with various molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins. Its anticancer activity could be linked to the induction of apoptosis through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno[2,3-d]pyrimidine-dione Derivatives
Substituent Variations
- 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione (CAS 879767-92-7): Structural Difference: Ethyl group at position 2 instead of propyl. Impact: Shorter alkyl chains (ethyl vs.
- 8-Methoxy-3-(3-methoxypropyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione (CAS 899414-09-6): Structural Difference: Additional methoxy groups at positions 3 and 6. Impact: Methoxy groups enhance solubility and may influence hydrogen bonding with biological targets .
Thieno[2,3-d]pyrimidine Derivatives
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones
- Key Example: Compound 4g (2-(2,4-dihydroxybenzene-substituted derivative). Structural Difference: Tetrahydrobenzo-thieno-pyrimidine core instead of thiochromeno-pyrimidine. Bioactivity: Demonstrates potent anti-tyrosinase activity (IC₅₀ ≈ 41.5 μM for related compounds), attributed to hydroxyl groups enabling metal-ligand interactions in the enzyme’s active site .
Thieno[2,3-d]thiazolo[2,3-a]pyrimidine-3,5-diones
- Synthesis: Prepared via cyclization of mercapto-thieno-pyrimidinones with aldehydes in acetic anhydride .
- Bioactivity: Exhibits anticancer activity against HepG2 and MCF-7 cell lines, suggesting thieno-pyrimidine scaffolds are viable for oncology drug development .
Diketopiperazine Derivatives
Structural and Functional Contrast
Data Tables
Table 1: Structural and Bioactivity Comparison
Biological Activity
3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiochromeno-pyrimidine framework, which is known for its diverse biological activities. The presence of the methoxybenzyl group is thought to enhance its lipophilicity and biological activity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Anticancer Activity : Many thiochromeno derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase .
- Monoamine Transporter Inhibition : Some related compounds have been identified as potent inhibitors of monoamine transporters, which are critical in the treatment of neurological disorders .
Anticancer Activity
A notable study examined the anticancer properties of thiochromeno derivatives. The results demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells. The study reported IC50 values in the nanomolar range for some derivatives, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Thiochromeno A | PC-3 (Prostate) | 25 | Tubulin inhibition |
| Thiochromeno B | A375 (Melanoma) | 30 | Apoptosis induction |
Neurotoxicity Assessment
In vivo studies assessing neurotoxicity indicated that certain thiochromeno derivatives did not produce significant neurotoxic effects even at higher dosages (up to 15 mg/kg), suggesting a favorable safety profile for further development .
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models showed that treatment with thiochromeno derivatives resulted in significant tumor reduction compared to control groups. The treatment led to a percentage tumor control (T/C) ranging from 4% to 30%, demonstrating efficacy against established tumors .
- Resistance Mechanism Overcoming : Another important finding was the ability of these compounds to overcome multidrug resistance (MDR) mechanisms commonly seen in cancer therapies. This is particularly relevant as many current treatments fail due to efflux mechanisms mediated by proteins like P-glycoprotein .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione?
The compound can be synthesized via cyclocondensation reactions using thiophene or pyrimidine precursors. For example, a thieno[2,3-d]pyrimidine scaffold can be formed by reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams or urea derivatives in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (368–371 K) . Methoxybenzyl and propyl substituents are introduced via nucleophilic substitution or alkylation steps, with careful control of stoichiometry (e.g., 1:1.5:3.6 molar ratios for key intermediates) .
How is the structural integrity of this compound validated post-synthesis?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For related pyrimidine derivatives, XRD analysis has confirmed bond lengths (mean C–C = 0.002 Å) and angles, with R-factors as low as 0.046 . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., methoxybenzyl protons resonate at δ 3.8–4.2 ppm).
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₂₂H₂₁N₂O₃S requires exact mass 393.12 g/mol).
Advanced Research Questions
How can molecular docking guide the design of derivatives with enhanced tyrosinase inhibition?
Molecular docking studies on analogous thieno[2,3-d]pyrimidines reveal that substituents like 2,4-dihydroxybenzene improve binding to tyrosinase’s active site via hydrogen bonding with His263 and Cu²⁺ ions . For this compound:
- Step 1 : Perform docking (e.g., AutoDock Vina) using the crystal structure of Agaricus bisporus tyrosinase (PDB: 2Y9X).
- Step 2 : Optimize the methoxybenzyl group’s orientation to enhance hydrophobic interactions with Val283 .
- Step 3 : Validate predictions via enzyme inhibition assays (IC₅₀ comparisons).
What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in activity data (e.g., variable IC₅₀ values for kinase inhibition) often arise from differences in substituent electronic effects or assay conditions. To address this:
- Systematic SAR studies : Synthesize derivatives with controlled variations (e.g., replacing methoxy with ethoxy or halogens) .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., kojic acid for tyrosinase inhibition) .
- Data normalization : Express activities relative to internal standards to account for batch-to-batch variability .
How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation accelerates reaction kinetics and reduces side products. For analogous chromeno-pyrimidines:
- Conditions : 150–200 W power, 80–120°C, 15–30 min in solvent (e.g., 1,4-dioxane) .
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 for hydrazine hydrate additions) and monitor via TLC .
- Advantages : Reported yield increases from 55% (conventional) to 82% (microwave) for related scaffolds .
What in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentrations via LC-MS/MS .
- Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ determination) or 28-day repeated-dose studies in mice (hematological and histological endpoints) .
- Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .
Data Contradiction Analysis
Why do some studies report conflicting solubility data for thiochromeno-pyrimidine derivatives?
Solubility discrepancies stem from:
- Polymorphism : Crystalline vs. amorphous forms (e.g., amorphous phase solubility ≈ 2× higher in DMSO) .
- pH dependence : Protonation of pyrimidine N-atoms increases solubility in acidic buffers (pH < 4) .
- Experimental methods : Equilibrium solubility (shake-flask) vs. kinetic solubility (nephelometry) .
Methodological Recommendations
How to design a stability study under physiological conditions?
- Buffer selection : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Temperature : 37°C with agitation (100 rpm).
- Analysis : Monitor degradation via HPLC-UV at 254 nm. For photostability, expose to 1.2 million lux·hr .
What computational tools predict metabolic pathways for this compound?
- Software : Use StarDrop’s P450 Metabolism Module or ADMET Predictor™.
- Key reactions : Demethylation (methoxybenzyl → hydroxybenzyl) and sulfur oxidation (thiochromeno → sulfoxide) .
- Validation : Compare with in vitro human liver microsome data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
